[1-(2,4-Dichlorophenyl)ethyl](propan-2-yl)amine
CAS No.:
Cat. No.: VC17789698
Molecular Formula: C11H15Cl2N
Molecular Weight: 232.15 g/mol
* For research use only. Not for human or veterinary use.
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Specification
Molecular Formula | C11H15Cl2N |
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Molecular Weight | 232.15 g/mol |
IUPAC Name | N-[1-(2,4-dichlorophenyl)ethyl]propan-2-amine |
Standard InChI | InChI=1S/C11H15Cl2N/c1-7(2)14-8(3)10-5-4-9(12)6-11(10)13/h4-8,14H,1-3H3 |
Standard InChI Key | RJQDPGQDNFLUQP-UHFFFAOYSA-N |
Canonical SMILES | CC(C)NC(C)C1=C(C=C(C=C1)Cl)Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Composition and Formula
The molecular formula of 1-(2,4-Dichlorophenyl)ethylamine is C₁₁H₁₅Cl₂N, with a molecular weight of 232.15 g/mol . Its structure comprises a 2,4-dichlorophenyl ring attached to an ethylamine chain, where the amine nitrogen is further substituted with an isopropyl group. The compound’s systematic IUPAC name, N-[1-(2,4-dichlorophenyl)ethyl]propan-2-amine, reflects this arrangement .
Table 1: Key Identifiers and Physicochemical Properties
Spectroscopic Characterization
The compound’s structural elucidation relies on spectroscopic techniques:
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¹H NMR: Key signals include the isopropyl group’s methyl protons (δ 1.0–1.2 ppm, doublet) and the ethylamine backbone’s methine proton (δ 3.2–3.5 ppm, multiplet). The aromatic protons of the dichlorophenyl ring resonate as doublets at δ 7.1–7.4 ppm .
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IR Spectroscopy: Stretching frequencies for N–H (3350 cm⁻¹) and C–Cl (745 cm⁻¹) confirm functional groups .
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Mass Spectrometry: The molecular ion peak at m/z 232.1 ([M+H]⁺) aligns with its molecular weight, while fragments at m/z 170 and 155 correspond to cleavage of the isopropyl and ethylamine groups, respectively .
Computational Descriptors
PubChem’s computed descriptors provide insights into the compound’s electronic and steric profiles:
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Topological Polar Surface Area (TPSA): 12 Ų, indicating moderate polarity .
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LogP (Octanol-Water Partition Coefficient): 3.1, suggesting lipophilicity conducive to membrane permeability .
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Hydrogen Bond Donor/Acceptor Count: 1 donor (amine) and 1 acceptor (amine), influencing solubility and intermolecular interactions .
Synthesis and Manufacturing
Table 2: Hypothetical Reaction Conditions and Yields
Method | Reagents/Conditions | Expected Yield |
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Reductive Amination | NaBH₃CN, MeOH, pH 4–6, 25°C | 60–70% |
Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | 40–50% |
Industrial-Scale Production
Large-scale synthesis would prioritize cost efficiency and purity. Continuous flow reactors could enhance yield consistency, while automated purification systems (e.g., simulated moving bed chromatography) might isolate the compound at >95% purity .
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